molecular formula C10H11ClO2S B13116872 1-(3-Chloroprop-1-en-2-yl)-3-methanesulfonylbenzene

1-(3-Chloroprop-1-en-2-yl)-3-methanesulfonylbenzene

Cat. No.: B13116872
M. Wt: 230.71 g/mol
InChI Key: UYOQMPBXEAAYHA-UHFFFAOYSA-N
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Description

Benzene,1-[1-(chloromethyl)ethenyl]-3-(methylsulfonyl)- is an organic compound with the molecular formula C10H11ClO2S It is characterized by the presence of a benzene ring substituted with a chloromethyl group, an ethenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-[1-(chloromethyl)ethenyl]-3-(methylsulfonyl)- typically involves the following steps:

    Ethenylation: The ethenyl group can be introduced through a Heck reaction, where the chloromethylated benzene reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-[1-(chloromethyl)ethenyl]-3-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

Benzene,1-[1-(chloromethyl)ethenyl]-3-(methylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzene,1-[1-(chloromethyl)ethenyl]-3-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene,1-(chloromethyl)-3-(methylsulfonyl)-: Lacks the ethenyl group.

    Benzene,1-(chloromethyl)-4-(methylsulfonyl)-: Different position of the methylsulfonyl group.

    Benzene,1-(bromomethyl)-3-(methylsulfonyl)-: Bromine instead of chlorine.

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

1-(3-chloroprop-1-en-2-yl)-3-methylsulfonylbenzene

InChI

InChI=1S/C10H11ClO2S/c1-8(7-11)9-4-3-5-10(6-9)14(2,12)13/h3-6H,1,7H2,2H3

InChI Key

UYOQMPBXEAAYHA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=C)CCl

Origin of Product

United States

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